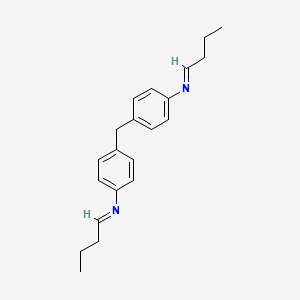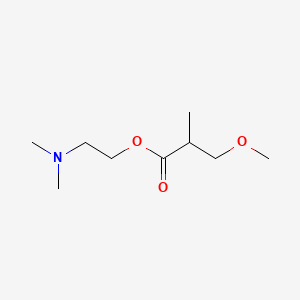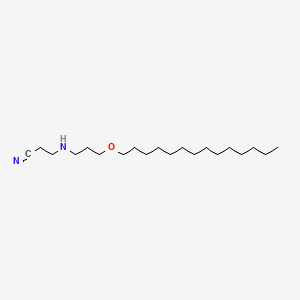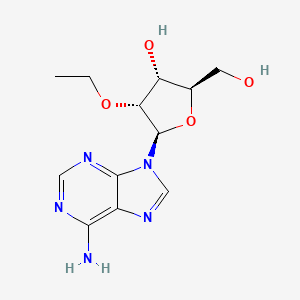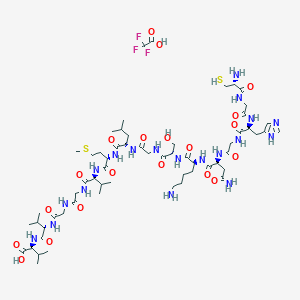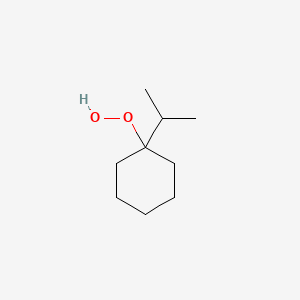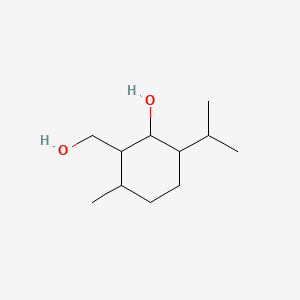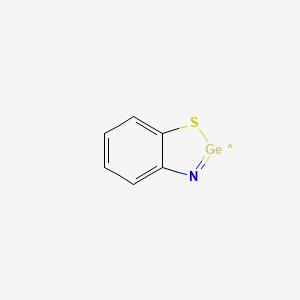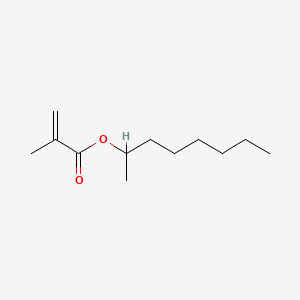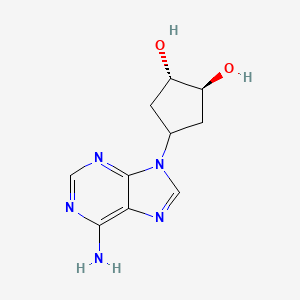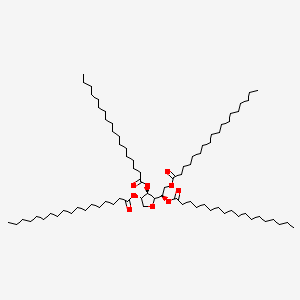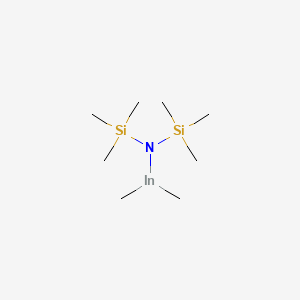
(Bis(trimethylsilyl)amine)dimethylindium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Bis(trimethylsilyl)amine)dimethylindium is an organometallic compound with the molecular formula C8H24InNSi2. It is a derivative of indium and is characterized by the presence of two trimethylsilyl groups attached to an amine ligand, along with two methyl groups bonded to the indium atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(trimethylsilyl)amine)dimethylindium typically involves the reaction of trimethylsilyl chloride with ammonia to form bis(trimethylsilyl)amine, which is then reacted with dimethylindium chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures the purity and yield of the compound. Solvents such as tetrahydrofuran or toluene are commonly used to dissolve the reactants and facilitate the reaction .
化学反应分析
Types of Reactions
(Bis(trimethylsilyl)amine)dimethylindium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides.
Reduction: It can be reduced to form lower oxidation state indium compounds.
Substitution: The trimethylsilyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium oxides, while substitution reactions can produce a variety of indium complexes with different ligands .
科学研究应用
Chemistry
In chemistry, (Bis(trimethylsilyl)amine)dimethylindium is used as a precursor for the synthesis of other indium-containing compounds. It is also employed in the study of organometallic reaction mechanisms and catalysis .
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives may be explored for potential use in imaging and diagnostic tools due to the unique properties of indium .
Industry
In the industrial sector, this compound is used in the production of thin films and coatings through chemical vapor deposition techniques. These films have applications in electronics and materials science .
作用机制
The mechanism by which (Bis(trimethylsilyl)amine)dimethylindium exerts its effects involves the interaction of the indium center with various substrates. The trimethylsilyl groups provide steric protection, allowing the indium atom to participate in selective reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)amine: A related compound with similar structural features but without the indium center.
Dimethylindium chloride: Another indium-containing compound used in similar applications.
Uniqueness
(Bis(trimethylsilyl)amine)dimethylindium is unique due to the combination of trimethylsilyl groups and the indium center, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as catalysis and materials science .
属性
CAS 编号 |
94265-92-6 |
|---|---|
分子式 |
C8H24InNSi2 |
分子量 |
305.27 g/mol |
IUPAC 名称 |
[[dimethylindiganyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18NSi2.2CH3.In/c1-8(2,3)7-9(4,5)6;;;/h1-6H3;2*1H3;/q-1;;;+1 |
InChI 键 |
MBBMQRREOFACJV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N([Si](C)(C)C)[In](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


